molecular formula C15H15F3N2 B15301609 4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline

4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline

Cat. No.: B15301609
M. Wt: 280.29 g/mol
InChI Key: MHTFGYFVYBIEMC-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a piperidine ring and a trifluoromethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

    Introduction of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoquinoline core with piperidine under basic conditions.

    Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of isoquinoline N-oxide derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-2-yl)isoquinoline: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    1-(Trifluoromethyl)isoquinoline: Lacks the piperidine ring, which may influence its binding properties and overall stability.

Uniqueness

4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination enhances its chemical versatility and potential for various applications in scientific research and industry.

Properties

Molecular Formula

C15H15F3N2

Molecular Weight

280.29 g/mol

IUPAC Name

4-piperidin-2-yl-1-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C15H15F3N2/c16-15(17,18)14-11-6-2-1-5-10(11)12(9-20-14)13-7-3-4-8-19-13/h1-2,5-6,9,13,19H,3-4,7-8H2

InChI Key

MHTFGYFVYBIEMC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=C(C3=CC=CC=C32)C(F)(F)F

Origin of Product

United States

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